![molecular formula C21H18ClN3O2 B11540489 2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540489.png)
2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a phenoxyphenyl group, and an acetohydrazide moiety. It is often used in proteomics research and has a molecular formula of C21H18ClN3O2 .
Vorbereitungsmethoden
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with acetohydrazide, followed by the condensation with 3-phenoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its combination of chlorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical behavior and applications .
Eigenschaften
Molekularformel |
C21H18ClN3O2 |
---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H18ClN3O2/c22-17-9-11-18(12-10-17)23-15-21(26)25-24-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14,23H,15H2,(H,25,26)/b24-14- |
InChI-Schlüssel |
ZHBWYUNXLKLAFS-OYKKKHCWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC(=O)CNC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.